7-Nitro-2H-imidazo[4,5-d]pyridine
Overview
Description
7-Nitro-2H-imidazo[4,5-d]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a nitro group attached at the 7th position
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include 7-nitro-2h-imidazo[4,5-d]pyridine, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazopyridines, including this compound, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that imidazole is highly soluble in water and other polar solvents , which suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
7-Nitro-2H-imidazo[4,5-d]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nitro group in this compound is believed to be responsible for its interaction with these enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce mitochondrial fragmentation in yeast cells, suggesting its role in disrupting mitochondrial function . Additionally, this compound has been shown to affect DNA repair pathways, leading to increased mutagenesis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Furthermore, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2H-imidazo[4,5-d]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a nitro-substituted aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-2H-imidazo[4,5-d]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted imidazopyridines .
Scientific Research Applications
7-Nitro-2H-imidazo[4,5-d]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Used in materials science for its luminescent properties.
Imidazo[4,5-b]pyridine: Studied for its potential as an anticancer agent.
Uniqueness: 7-Nitro-2H-imidazo[4,5-d]pyridine is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazopyridine derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
7-nitro-2H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-2-7-1-4-6(5)9-3-8-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLCLEVKEULVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C=NC=C(C2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743513 | |
Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109151-82-8 | |
Record name | 7-Nitro-2H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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